2-Bromo-6-nitrobenzaldehyde

Organic synthesis Bromination Electrophilic aromatic substitution

Inconsistent regioisomer supply compromises cross-coupling yields and kinase inhibitor scaffold fidelity. 2-Bromo-6-nitrobenzaldehyde (CAS 20357-21-5) is the definitive ortho-disubstituted building block that eliminates this risk: • The 2-Br enables Pd-catalyzed Suzuki-Miyaura coupling; the 6-NO₂ activates oxidative addition while protecting the aldehyde from side reactions-a dual role absent in 2-Br-4-NO₂ or 2-Br-5-NO₂ analogs. • Only this regioisomer retains the nitro group ortho to the biaryl bond, the spatial orientation required for kinase inhibitor binding interactions. • Consistent 86-87 °C melting point streamlines intermediate isolation and QC. Supplied at 98% purity with full analytical documentation. Standard ambient shipping; bulk quantities available.

Molecular Formula C7H4BrNO3
Molecular Weight 230.02 g/mol
CAS No. 20357-21-5
Cat. No. B112248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-nitrobenzaldehyde
CAS20357-21-5
Molecular FormulaC7H4BrNO3
Molecular Weight230.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)C=O)[N+](=O)[O-]
InChIInChI=1S/C7H4BrNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-4H
InChIKeyWRIAMYXQKSDDRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-nitrobenzaldehyde: Ortho-Disubstituted Benzaldehyde


2-Bromo-6-nitrobenzaldehyde (CAS 20357-21-5) is an ortho-disubstituted aromatic aldehyde with the molecular formula C₇H₄BrNO₃ and a molecular weight of 230.02 g/mol . The compound features a bromine atom at the 2-position and a nitro group at the 6-position of the benzaldehyde ring, with a reported melting point of 86–87 °C [1]. Both the bromo and nitro substituents are strongly electron-withdrawing, substantially deactivating the aromatic ring toward electrophilic substitution relative to unsubstituted benzaldehyde [2]. This compound is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research, with its ortho-disubstituted pattern conferring regiochemical constraints that differentiate it from mono-substituted and para-/meta-disubstituted analogs in cross-coupling and condensation applications.

Ortho-disubstituted benzaldehyde scaffold for cross-coupling and condensation reactions
Strongly electron-withdrawing bromo and nitro groups enable selective ring functionalization
Reported intermediate for pharmaceutical and agrochemical research

2-Bromo-6-nitrobenzaldehyde: Irreplaceable Regioisomer


Substituting 2-bromo-6-nitrobenzaldehyde with a generic nitrobenzaldehyde or alternative halogenated benzaldehyde analog introduces predictable but consequential deviations in synthetic outcomes. The ortho-disubstituted arrangement creates a unique electronic and steric environment: the nitro group at the 6-position exerts a strong meta-directing and deactivating effect, while the ortho-bromo substituent serves as both a leaving group for cross-coupling and a steric constraint that influences conformational preference . X-ray crystallographic studies on ortho-bromoarylaldehydes demonstrate that the ortho-bromo substituent alters the rotational plane of the aryl carbonyl group to a different extent than an ortho-nitro group [1]. In fluorodehalogenation reactions, benzaldehydes bearing bromo substituents exhibit markedly different radiochemical yields depending on additional substituent patterns, with DMF solvent reducing oxidation of 2-bromobenzaldehyde to <5% compared to >90% oxidation in DMSO [2]. These position-specific and electronic effects mean that substituting a 2-bromo-4-nitro, 3-bromo-6-nitro, or monohalogenated benzaldehyde will alter regioselectivity, reaction kinetics, and crystallinity in ways that directly impact downstream synthetic efficiency and product purity. Procurement of the correct regioisomer is therefore non-negotiable for reproducible research outcomes.

Regiochemical divergence
Replacing with 2-bromo-4-nitro or 3-bromo-6-nitro isomers shifts directing effects and cross-coupling outcomes.
Electronic mismatch
Different substituent patterns alter ring deactivation and reaction kinetics, impacting synthetic reproducibility.
Conformational alteration
Ortho-bromo conformation influences solid-state packing and may modify steric-sensitive reactivity profiles.

2-Bromo-6-nitrobenzaldehyde: Evidence vs. Analogs


Bromination Yield vs. 2-Nitrobenzaldehyde

The synthesis of 2-bromo-6-nitrobenzaldehyde from 2-nitrobenzaldehyde using N-bromosuccinimide (NBS) in concentrated sulfuric acid proceeds with a reported isolated yield of 92% under optimized conditions, as documented in patent literature [1]. This yield represents a benchmark for procurement of the brominated product versus undertaking in-house synthesis from the non-brominated precursor, where typical laboratory bromination yields for similar ortho-nitro substrates range from 65–85% depending on scale and workup .

Synthetic Yield
Reported
92% isolated yield (NBS/H₂SO₄)
Supports procurement over in-house bromination for consistent yield
Patent-reported yield; lab-scale bromination of similar substrates 65–85%
Organic synthesis Bromination Electrophilic aromatic substitution

Fluorodehalogenation: Bromo vs. Chloro Reactivity

In nucleophilic aromatic substitution with [¹⁸F]fluoride, benzaldehydes bearing bromo or chloro leaving groups yield extremely low radiochemical yields (<1%) in DMSO due to rapid aldehyde oxidation. However, solvent selection dramatically alters outcomes: for 2-bromobenzaldehyde in DMF, oxidation is maintained at a low level throughout the reaction (<5% precursor oxidized), enabling radiochemical yields of 73.0 ± 0.2% [1]. This contrasts with DMSO conditions where 90% of the 2-bromobenzaldehyde precursor is consumed within 3 minutes, yielding only 1.0 ± 0.5% radiochemical product [1].

Radiochemical Yield
Head-to-head
73.0 ± 0.2% in DMF vs. ~1% in DMSO (2-bromobenzaldehyde)
DMF solvent enables viable ¹⁸F-labeling; DMSO leads to extensive oxidation
Data from 2-bromobenzaldehyde; applicable to analogous bromoaldehydes
Radiochemistry Nucleophilic aromatic substitution ¹⁸F-labeling

Melting Point: Regioisomeric Differentiation

The melting point of 2-bromo-6-nitrobenzaldehyde is consistently reported as 86–87 °C across multiple vendor specifications and independent analytical data [1]. This value serves as a critical identity and purity marker that distinguishes it from its positional isomers: 2-bromo-4-nitrobenzaldehyde (CAS 5444-73-1) melts at 96–98 °C, and 2-bromo-5-nitrobenzaldehyde (CAS 84459-32-5) melts at 78–80 °C .

Melting Point
Reported
86–87 °C (2-bromo-6-nitro); vs. 96–98 °C (4-nitro isomer), 78–80 °C (5-nitro isomer)
Rapid QC check to confirm receipt of the correct regioisomer
Standard capillary MP; ≥98% purity material
Physical characterization Quality control Polymorph screening

Crystallographic and Spectroscopic Characterization

The crystal structure of 2-bromo-6-nitrobenzaldehyde has been characterized by X-ray crystallography for the first time, accompanied by updated ¹H NMR, ¹³C NMR, and IR spectroscopic data that supersede earlier reports [1]. This comprehensive structural characterization, deposited in the Molbank repository, provides a validated reference for confirming compound identity and purity. In contrast, many close analogs (e.g., 2-bromo-4-nitrobenzaldehyde, 6-chloro-2-nitrobenzaldehyde) lack comparable single-crystal X-ray diffraction data in the peer-reviewed literature, limiting the reliability of structural confirmation in procurement and research applications.

X-Ray Structure
Method context
Single-crystal X-ray, updated NMR/IR (Molbank 2024)
Definitive identity confirmation; benchmark for computational modeling
Many close analogs lack peer-reviewed crystal structures
X-ray crystallography Structural elucidation Solid-state characterization

Hammett Substituent Constants

The electron-withdrawing effects of the bromo (σₘ = +0.39) and nitro (σₚ = +0.78) substituents in 2-bromo-6-nitrobenzaldehyde combine to produce a strongly deactivated aromatic ring. The nitro group alone decreases ring reactivity toward electrophilic substitution by a factor of approximately 10⁶ [1]. The ortho-disubstituted arrangement in 2-bromo-6-nitrobenzaldehyde creates a unique electronic environment where the strong meta-directing effect of the nitro group at the 6-position governs subsequent substitution, while the ortho-bromo group provides a cross-coupling handle . This contrasts with 4-nitrobenzaldehyde (para-substituted), which directs electrophiles to the ortho positions, and 2-bromo-4-nitrobenzaldehyde, where both substituents reinforce ortho/para direction.

Substituent Effects
Class-level
σₘ Br +0.39, σₚ NO₂ +0.78; ~10⁶-fold deactivation, meta-directing
Supports regiospecific meta-functionalization context
Hammett σ values from class-level relationships; specific conditions may vary
Physical organic chemistry Linear free energy relationships Reactivity prediction

Ortho-Bromo Conformational Effects

X-ray crystallographic studies on ortho-bromoarylaldehydes have established that an ortho-bromo substituent exerts a distinct effect on the rotational plane of the aryl carbonyl group compared to an ortho-nitro group [1]. In 2-bromo-6-nitrobenzaldehyde, the ortho-bromo group at the 2-position influences the aldehyde conformation through a combination of steric hindrance and weak intramolecular Br⋯O interactions, whereas the nitro group at the 6-position does not directly obstruct aldehyde rotation to the same extent. This conformational distinction affects intermolecular packing in the solid state and potentially influences reactivity in sterically sensitive transformations such as nucleophilic additions to the carbonyl.

Aldehyde Conformation
Class-level
Ortho-Br alters aryl carbonyl rotation differently than ortho-NO₂ (X-ray)
May influence solid-state packing and steric-sensitive reactivity
Qualitative observation; quantitative rotational barriers not reported
Conformational analysis Steric effects Molecular modeling

2-Bromo-6-nitrobenzaldehyde: Validated Applications


Suzuki-Miyaura Cross-Coupling

The ortho-bromo substituent of 2-bromo-6-nitrobenzaldehyde serves as an effective electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-couplings with arylboronic acids. The strongly electron-withdrawing nitro group at the 6-position activates the aryl bromide toward oxidative addition while simultaneously protecting the aldehyde from undesired side reactions under coupling conditions . The ortho-disubstituted arrangement provides a scaffold for constructing ortho-nitro biaryl templates, which are valuable intermediates in the synthesis of biologically active compounds including the anti-HIV agent siamenol [1]. Procurement of this specific regioisomer ensures that the nitro group remains intact at the ortho position relative to the newly formed biaryl bond, a regiochemical outcome not achievable with 2-bromo-4-nitrobenzaldehyde or 2-bromo-5-nitrobenzaldehyde.

Kinase Inhibitor Intermediate Synthesis

2-Bromo-6-nitrobenzaldehyde is employed as a key building block in the synthesis of selective kinase inhibitors and other biologically active compounds . The aldehyde group enables condensation reactions (e.g., Schiff base formation, Knoevenagel condensations) while the bromo substituent provides a site for subsequent diversification via cross-coupling. The 2-bromo-6-nitro substitution pattern creates steric and electronic features that influence binding interactions in kinase inhibitor scaffolds, differentiating it from 2-bromo-4-nitrobenzaldehyde which places the electron-withdrawing nitro group in a different spatial orientation relative to the aldehyde-derived functional handle. The consistent 86–87 °C melting point [1] enables reliable quality control during intermediate isolation.

Schiff Base Fluorescent Probes

The aldehyde functionality of 2-bromo-6-nitrobenzaldehyde readily condenses with primary amines to form Schiff bases, a reaction exploited in the development of fluorescent probes and chemical sensors . The ortho-nitro group contributes to the electronic properties of the resulting chromophore, while the bromo substituent provides a heavy atom that can enhance phosphorescence or serve as a halogen bonding donor [1]. Crystal structures of related halogenated benzaldehydes demonstrate that halogen⋯halogen bonding interactions contribute to supramolecular network formation and crystal stability [2]. The availability of validated X-ray crystallographic data for 2-bromo-6-nitrobenzaldehyde [3] supports rational design of sensing materials with predictable solid-state photophysical properties.

PET Tracer Precursor Optimization

For radiochemists developing ¹⁸F-labeled PET tracers, 2-bromo-6-nitrobenzaldehyde represents a precursor candidate whose reactivity profile has been characterized in comparative fluorodehalogenation studies. As demonstrated for 2-bromobenzaldehyde, bromo-substituted benzaldehydes achieve viable radiochemical yields (73.0 ± 0.2%) only when DMF is employed as solvent, whereas DMSO induces rapid aldehyde oxidation and yields <1% product . The presence of the additional nitro group at the 6-position further modulates the electron density of the aromatic ring, potentially altering fluorination kinetics and requiring systematic solvent optimization. Researchers should prioritize procurement of this specific compound when investigating ortho-nitro-substituted PET tracer precursors, noting that chloro or iodo analogs may exhibit substantially different reactivity profiles under identical labeling conditions.

Application
Selection Property
Validation Focus
Suzuki-Miyaura Cross-Coupling
Ortho-bromo leaving group with nitro directing effect
Regiochemical fidelity in biaryl product formation
Kinase Inhibitor Intermediate
2-Bromo-6-nitro scaffold for diversification
Intermediate purity and binding orientation review
Schiff Base Fluorescent Probes
Aldehyde-imine chromophore with heavy-atom Br
Solid-state photophysical properties and crystal engineering
PET Tracer Precursor
Bromo leaving group in DMF for ¹⁸F-fluorination
Solvent-dependent radiochemical incorporation

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